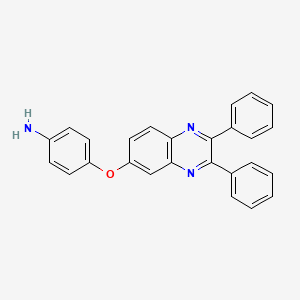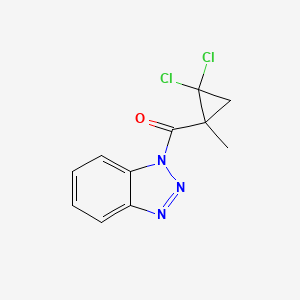
4-(2,3-Diphenyl-quinoxalin-6-yloxy)-phenylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2,3-diphenylquinoxalin-6-yl)oxy]aniline is a complex organic compound that belongs to the quinoxaline family. This compound is known for its unique structural properties, which make it a subject of interest in various scientific research fields, including chemistry, biology, and materials science .
Vorbereitungsmethoden
The synthesis of 4-[(2,3-diphenylquinoxalin-6-yl)oxy]aniline typically involves the Buchwald-Hartwig amination reaction. This method is known for its efficiency in forming carbon-nitrogen bonds. The reaction conditions often include the use of palladium catalysts and ligands, along with bases such as potassium carbonate, in an inert atmosphere . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Analyse Chemischer Reaktionen
4-[(2,3-diphenylquinoxalin-6-yl)oxy]aniline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction can lead to the formation of amine-substituted products.
Wissenschaftliche Forschungsanwendungen
4-[(2,3-diphenylquinoxalin-6-yl)oxy]aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and materials.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of optoelectronic devices due to its unique photophysical properties.
Wirkmechanismus
The mechanism of action of 4-[(2,3-diphenylquinoxalin-6-yl)oxy]aniline involves its interaction with specific molecular targets. The presence of intramolecular charge transfer (ICT) transitions in its structure allows it to participate in various biochemical pathways. These interactions can lead to the modulation of cellular processes, making it a potential candidate for therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
4-[(2,3-diphenylquinoxalin-6-yl)oxy]aniline can be compared with other quinoxaline derivatives, such as:
2,3-diphenylquinoxaline: Known for its stability and use in material science.
Quinoxaline-2-carboxylic acid: Studied for its biological activities.
6,7-dimethoxyquinoxaline: Used in the synthesis of various pharmaceuticals.
The uniqueness of 4-[(2,3-diphenylquinoxalin-6-yl)oxy]aniline lies in its specific structural arrangement, which imparts distinct photophysical and electrochemical properties, making it valuable for specialized applications.
Eigenschaften
Molekularformel |
C26H19N3O |
|---|---|
Molekulargewicht |
389.4 g/mol |
IUPAC-Name |
4-(2,3-diphenylquinoxalin-6-yl)oxyaniline |
InChI |
InChI=1S/C26H19N3O/c27-20-11-13-21(14-12-20)30-22-15-16-23-24(17-22)29-26(19-9-5-2-6-10-19)25(28-23)18-7-3-1-4-8-18/h1-17H,27H2 |
InChI-Schlüssel |
RGXNEMUBYDNUIV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)OC4=CC=C(C=C4)N)N=C2C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]-N-(naphthalen-1-yl)acetamide](/img/structure/B11615037.png)
![3-(4-ethoxyphenyl)-4,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11615047.png)
![3-(4-chlorophenyl)-3-[2-(prop-2-en-1-yl)phenoxy]-2-benzofuran-1(3H)-one](/img/structure/B11615052.png)
![2-[(4-Chlorobenzyl)thio]-4,6,8-trimethylquinazoline](/img/structure/B11615060.png)
![10-(4-methoxyphenyl)-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B11615062.png)
![1-{1-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone](/img/structure/B11615076.png)
![3-[4-(3-Chlorophenyl)piperazin-1-yl]-5-(2-hydroxyethyl)phenazin-5-ium](/img/structure/B11615082.png)
![N-(4-fluorophenyl)-2-{(4Z)-4-[3-methoxy-2-(propan-2-yloxy)benzylidene]-2,5-dioxoimidazolidin-1-yl}acetamide](/img/structure/B11615091.png)

![2-({5-[3-(4-methoxy-3-methylphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B11615099.png)
methanone](/img/structure/B11615103.png)
![3,4,5-triethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B11615119.png)
![4-{3-(4-fluorophenyl)-1-hydroxy-11-[4-(methoxycarbonyl)phenyl]-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}-4-oxobutanoic acid](/img/structure/B11615122.png)
![[3-Hydroxy-2-oxo-3-(2-oxo-2-p-tolyl-ethyl)-2,3-dihydro-indol-1-yl]-acetic acid methyl ester](/img/structure/B11615128.png)
